molecular formula C19H18Cl2N2O3 B11192731 2-(2,4-dichlorophenoxy)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide

2-(2,4-dichlorophenoxy)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B11192731
M. Wt: 393.3 g/mol
InChI Key: XPBUMNWYMKEUIF-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound that features a dichlorophenoxy group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves the following steps:

    Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2,4-dichlorophenoxy)acetic acid.

    Coupling with the indole derivative: The 2-(2,4-dichlorophenoxy)acetic acid is then coupled with 6-methoxy-1H-indole-3-ethylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with tryptophan-binding sites, while the dichlorophenoxy group can modulate the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A simpler analog with herbicidal properties.

    6-methoxy-1H-indole-3-ethylamine: A precursor in the synthesis of the target compound.

    2-(5-methoxy-1H-indol-3-yl)ethanamine: Another indole derivative with similar structural features.

Uniqueness

2-(2,4-dichlorophenoxy)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide is unique due to its combination of a dichlorophenoxy group and an indole moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various scientific fields.

Properties

Molecular Formula

C19H18Cl2N2O3

Molecular Weight

393.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C19H18Cl2N2O3/c1-25-14-3-4-15-12(10-23-17(15)9-14)6-7-22-19(24)11-26-18-5-2-13(20)8-16(18)21/h2-5,8-10,23H,6-7,11H2,1H3,(H,22,24)

InChI Key

XPBUMNWYMKEUIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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